molecular formula C18H18Cl2N2 B2784808 2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine CAS No. 478081-51-5

2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine

Cat. No.: B2784808
CAS No.: 478081-51-5
M. Wt: 333.26
InChI Key: OEZFNQVYXBKFIM-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine is a complex organic compound that features a tert-butyl group, a dichlorobenzyl moiety, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, introduction of the tert-butyl group, and attachment of the dichlorobenzyl moiety. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The dichlorobenzyl moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The tert-butyl group and dichlorobenzyl moiety contribute to its reactivity and binding affinity. The compound may act by modulating enzyme activity, interacting with receptors, or altering cellular pathways .

Properties

IUPAC Name

2-tert-butyl-1-[(2,4-dichlorophenyl)methyl]pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2/c1-18(2,3)16-9-12-5-4-8-21-17(12)22(16)11-13-6-7-14(19)10-15(13)20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZFNQVYXBKFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1CC3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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